molecular formula C25H20N4O3S B15280593 N-(Cyanomethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide

N-(Cyanomethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide

Cat. No.: B15280593
M. Wt: 456.5 g/mol
InChI Key: QQKUTPARISANIW-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide is a quinazolinone-derived compound characterized by a 3,4-dihydroquinazolin-4-one core substituted at the 2-position with a thioether-linked acetamide group. The acetamide moiety is further modified with a cyanomethyl group and a phenyl ring, while the 3-position of the quinazolinone is occupied by a 3-methoxyphenyl substituent. This structural framework is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as observed in related analogs .

Properties

Molecular Formula

C25H20N4O3S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(cyanomethyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C25H20N4O3S/c1-32-20-11-7-10-19(16-20)29-24(31)21-12-5-6-13-22(21)27-25(29)33-17-23(30)28(15-14-26)18-8-3-2-4-9-18/h2-13,16H,15,17H2,1H3

InChI Key

QQKUTPARISANIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N(CC#N)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, the introduction of the thioether linkage, and the final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the nitrile group, leading to the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(Cyanomethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Quinazolinone Acetamides

Compound Name Quinazolinone 3-Substituent Acetamide N-Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 3-Methoxyphenyl Cyanomethyl, Phenyl ~458 (estimated) Potential kinase modulation inferred from structural analogs
N-(3-Bromophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (CAS 680992-00-1) 4-Chlorophenyl 3-Bromophenyl 500.8 Anticipated halogen-dependent bioactivity (e.g., antimicrobial)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide 4-Sulfamoylphenyl Phenyl ~450 (estimated) Enhanced solubility and antibacterial activity due to sulfonamide group
N-Cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide None (unsubstituted) Cyclohexyl ~345 Simplified structure with cyclohexyl group favoring lipophilicity

Key Observations :

  • 3-Substituent Impact : The 3-methoxyphenyl group in the target compound may enhance electron-donating effects compared to electron-withdrawing groups (e.g., 4-chlorophenyl in CAS 680992-00-1) or polar substituents (e.g., sulfamoylphenyl in ). This could influence binding affinity in enzyme inhibition .
  • Acetamide Modifications: The dual N-substituents (cyanomethyl and phenyl) in the target compound contrast with mono-substituted analogs (e.g., N-phenyl or N-cyclohexyl).

Pharmacological and Physicochemical Properties

Table 2: Bioactivity Comparison

Compound Target Activity Potency (IC50 or MIC) Structural Determinants
Target Compound Kinase inhibition (hypothesized) Not reported 3-Methoxyphenyl (electron donation), cyanomethyl (polarity)
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide CK1 inhibition IC50 = 0.8 µM Trifluoromethyl benzothiazole enhances hydrophobic interactions
N-(4,4-Difluorocyclohexyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Tuberculosis inhibition MIC = 12.5 µg/mL Difluorocyclohexyl improves membrane permeability

Critical Analysis :

  • The 3-methoxyphenyl group in the target compound may mimic tyrosine residues in kinase substrates, a feature shared with CK1 inhibitors ().
  • The absence of halogen atoms (cf. bromo/chloro analogs in ) may reduce cytotoxicity but also limit DNA-targeting efficacy .

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